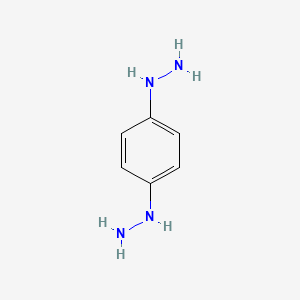
1,4-Dihydrazinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydrazinylbenzene is an organic compound with the molecular formula C6H10N4 It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by hydrazinyl groups (-NH-NH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dihydrazinylbenzene can be synthesized through several methods. One common approach involves the reaction of 1,4-dinitrobenzene with hydrazine hydrate. The reaction typically proceeds under reflux conditions in the presence of a solvent such as ethanol or methanol. The overall reaction can be summarized as follows:
C6H4(NO2)2+4NH2NH2→C6H4(NHNH2)2+2H2O+2NH3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydrazinylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydrazinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-dihydrazinylbenzene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydrazinylbenzene can be compared with other similar compounds such as:
1,2-Dihydrazinylbenzene: Similar structure but with hydrazinyl groups in the ortho positions.
1,3-Dihydrazinylbenzene: Similar structure but with hydrazinyl groups in the meta positions.
1,4-Dihydro-1,2,4-benzotriazin-4-yl radicals:
The uniqueness of this compound lies in its para-substitution pattern, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C6H10N4 |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
(4-hydrazinylphenyl)hydrazine |
InChI |
InChI=1S/C6H10N4/c7-9-5-1-2-6(10-8)4-3-5/h1-4,9-10H,7-8H2 |
InChI-Schlüssel |
FQFCKIMZKWXDDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine](/img/structure/B12434267.png)
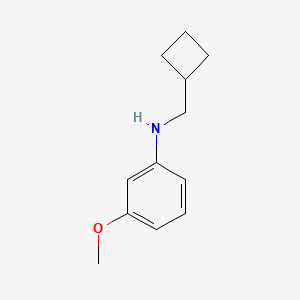

![{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B12434293.png)
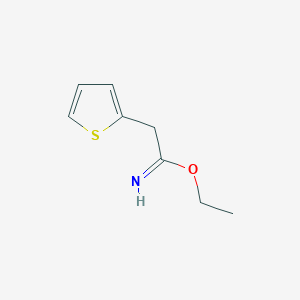
![Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)
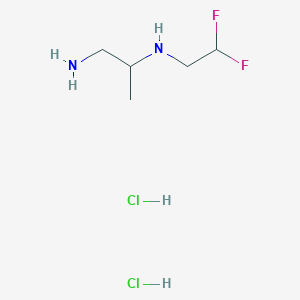
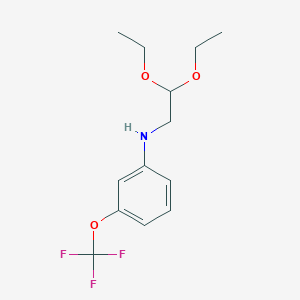
![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12434328.png)
![Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12434332.png)

![N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide](/img/structure/B12434342.png)

